

Application Notes and Protocols: Measuring CEP-28122 Cytotoxicity using the MTS Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764694

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Introduction

CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).^{[1][2][3][4][5][6]} Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^[4] **CEP-28122** exhibits its anti-tumor activity by inhibiting ALK kinase activity, leading to a concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.^{[1][4][6]} This application note provides a detailed protocol for measuring the in vitro cytotoxicity of **CEP-28122** using the MTS assay, a reliable colorimetric method for assessing cell viability.^[7]

Mechanism of Action: **CEP-28122** potently inhibits the phosphorylation of the ALK receptor.^[1] This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, including the Stat-3, Akt, and ERK1/2 pathways.^{[1][2]} The inhibition of these pathways ultimately leads to the activation of caspases and induction of apoptosis in ALK-positive tumor cells.^{[1][2]} **CEP-28122** has demonstrated a high degree of selectivity, showing minimal to no cytotoxic effects on ALK-negative cell lines at therapeutic concentrations.^[1]

Data Presentation

The following tables summarize representative quantitative data from MTS assays assessing the cytotoxicity of **CEP-28122** on both ALK-positive and ALK-negative cancer cell lines after a 48-hour treatment period.

Table 1: Cytotoxicity of **CEP-28122** on ALK-Positive Cancer Cell Lines

CEP-28122 Concentration (nM)	Karpas-299 % Viability (\pm SEM)	Sup-M2 % Viability (\pm SEM)
0 (Vehicle Control)	100 \pm 5.2	100 \pm 4.8
3	85 \pm 4.1	88 \pm 3.9
10	65 \pm 3.5	70 \pm 4.2
30	40 \pm 2.8	45 \pm 3.1
100	20 \pm 2.1	25 \pm 2.5
300	10 \pm 1.5	12 \pm 1.8
1000	5 \pm 1.1	7 \pm 1.3
3000	<5	<5

Table 2: Cytotoxicity of **CEP-28122** on ALK-Negative Cancer Cell Lines

CEP-28122 Concentration (nM)	Toledo % Viability (\pm SEM)	HuT-102 % Viability (\pm SEM)
0 (Vehicle Control)	100 \pm 4.5	100 \pm 5.1
3	98 \pm 3.9	99 \pm 4.3
10	97 \pm 4.1	98 \pm 4.0
30	95 \pm 3.7	96 \pm 3.8
100	94 \pm 3.2	95 \pm 3.5
300	92 \pm 2.9	93 \pm 3.1
1000	90 \pm 2.5	91 \pm 2.8
3000	88 \pm 2.3	89 \pm 2.6

Experimental Protocols

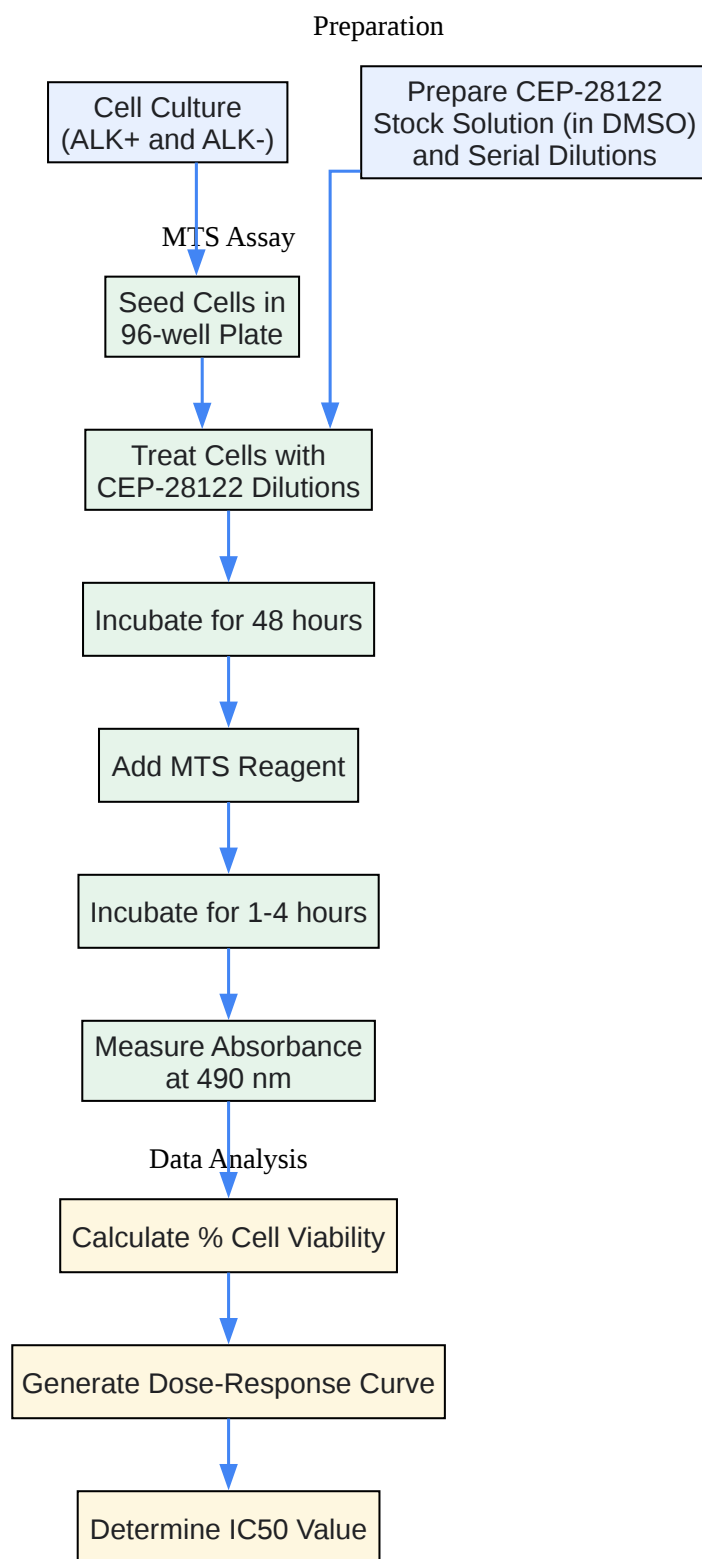
This section provides a detailed methodology for assessing the cytotoxicity of **CEP-28122** using the MTS assay.

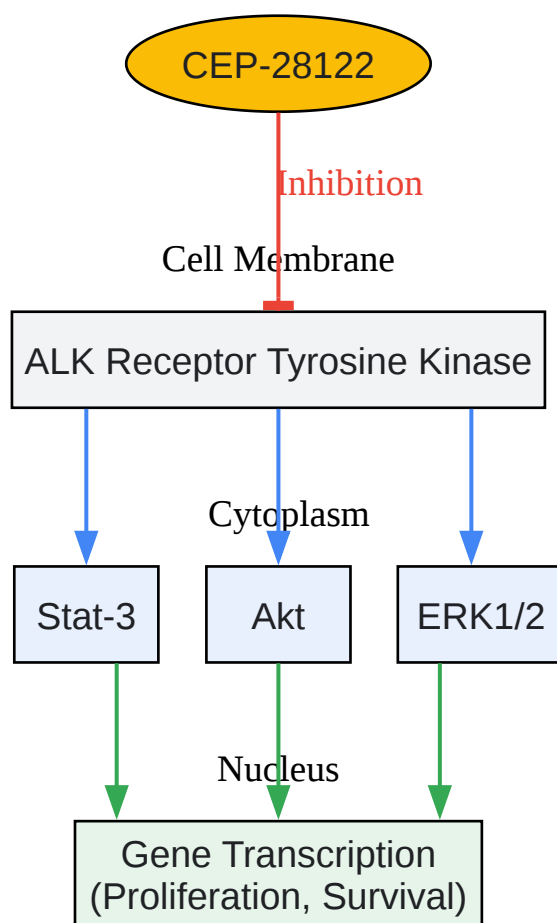
Materials and Reagents

- **CEP-28122** (mesylate salt or free base)[2][3]
- ALK-positive human cancer cell lines (e.g., Karpas-299, Sup-M2)[1]
- ALK-negative human cancer cell lines (e.g., Toledo, HuT-102) for selectivity testing[1]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[1]

- 96-well clear-bottom cell culture plates
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring CEP-28122 Cytotoxicity using the MTS Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10764694#mts-assay-to-measure-cep-28122-cytotoxicity]

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